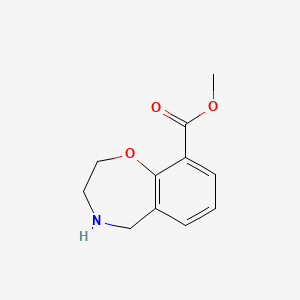Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate
CAS No.:
Cat. No.: VC17653641
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13NO3 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate |
| Standard InChI | InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9/h2-4,12H,5-7H2,1H3 |
| Standard InChI Key | CMPNPCNKZIUTDA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCCNC2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate (for the chloro analog) , provides insight into its core structure:
-
A benzene ring fused to a 1,4-oxazepine ring, where the oxazepine moiety is partially saturated (tetrahydro).
-
A methyl ester (-COOCH₃) at position 9 and a chlorine substituent at position 7 in the chloro analog . For the target compound, the chlorine is replaced by hydrogen, yielding the molecular formula C₁₁H₁₃NO₃ (calculated molecular weight: 223.23 g/mol).
Key Structural Features:
-
Ring System: The 1,4-benzoxazepine core combines aromatic (benzene) and heterocyclic (oxazepine) components, with the oxazepine ring in a tetrahydro configuration (two double bonds reduced) .
-
Substituents: The methyl ester at position 9 enhances lipophilicity and serves as a potential prodrug moiety, while the tetrahydro configuration reduces ring strain compared to fully unsaturated analogs .
Synthesis and Chemical Transformations
Synthetic Routes
Benzoxazepine derivatives are typically synthesized via cyclization reactions or functional group interconversions. For the target compound, plausible routes include:
Ring-Closing Strategies
-
Nucleophilic Cyclization: Reacting o-aminophenol derivatives with α,β-unsaturated esters or ketones under acidic conditions to form the oxazepine ring .
Example:This method is cited in the synthesis of analogous bromo- and chloro-substituted benzoxazepines .
Esterification of Carboxylic Acid Precursors
-
Hydrolysis of pre-formed benzoxazepine carboxylic acids followed by methyl esterification using methanol and a catalytic acid .
Key Reaction Conditions
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) .
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for cyclization; methanol for esterification .
Physicochemical Properties
Experimental and Calculated Data
While direct data for the target compound are scarce, analogs provide insights:
Solubility and Stability
-
Solubility: Moderate lipophilicity (LogP ~1.8) suggests solubility in organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. The hydrochloride salt form (CAS 2126178-86-5) enhances water solubility.
-
Stability: Ester groups may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Comparative Analysis of Structural Analogs
Halogen substitution at position 9 impacts lipophilicity and synthetic complexity, with bromo analogs requiring specialized handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume